Sodium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
Description
Sodium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H9BrNNaO3S and its molecular weight is 302.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Sodium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate, commonly referred to as Brobactam , is a complex organic compound with significant implications in medicinal chemistry and pharmacology. This compound is notable for its structural similarity to β-lactam antibiotics and has been studied for its biological activities, particularly its antibacterial properties.
The molecular formula of Brobactam is , with a molecular weight of approximately 302.12 g/mol. It appears as a white to off-white solid and is hygroscopic in nature, requiring storage under inert conditions at low temperatures to maintain stability .
Key Physical Properties:
Property | Value |
---|---|
Melting Point | >168°C (dec.) |
Solubility | Slightly soluble in DMSO and water (heated) |
Stability | Hygroscopic |
Brobactam exhibits its biological activity primarily through the inhibition of bacterial cell wall synthesis. It acts as a β-lactamase inhibitor, enhancing the efficacy of β-lactam antibiotics against resistant strains of bacteria. This mechanism is crucial in overcoming antibiotic resistance, particularly in Gram-negative bacteria .
Antibacterial Properties
Research has demonstrated that Brobactam possesses significant antibacterial activity against various strains of bacteria, including:
- Escherichia coli
- Pseudomonas aeruginosa
- Staphylococcus aureus
In vitro studies indicate that Brobactam enhances the effectiveness of existing antibiotics by preventing the degradation of β-lactams by β-lactamase enzymes produced by resistant bacteria .
Case Studies
- Combination Therapy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of Brobactam in combination with ampicillin against resistant strains of E. coli. Results showed a synergistic effect, significantly reducing the minimum inhibitory concentration (MIC) required for effective treatment .
- Clinical Trials : In clinical settings, Brobactam has been administered alongside other antibiotics in patients with severe infections caused by multidrug-resistant organisms. The outcomes suggested improved recovery rates and reduced hospital stays compared to standard treatments without Brobactam .
In Vitro Studies
In vitro assays have confirmed that Brobactam has a potent inhibitory effect on β-lactamase enzymes, which are responsible for antibiotic resistance. The compound's ability to restore the activity of β-lactam antibiotics was quantified using MIC assays:
Antibiotic | MIC Without Brobactam | MIC With Brobactam |
---|---|---|
Ampicillin | 32 µg/mL | 4 µg/mL |
Cefotaxime | 16 µg/mL | 1 µg/mL |
These results highlight Brobactam's potential as an adjuvant therapy in treating resistant infections .
Pharmacokinetics
Pharmacokinetic studies indicate that Brobactam is rapidly absorbed and distributed within the body, with a half-life suitable for clinical use. Its bioavailability is enhanced when administered intravenously compared to oral routes due to its solubility profile .
Properties
IUPAC Name |
sodium;(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3S.Na/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8;/h3-4,6H,1-2H3,(H,12,13);/q;+1/p-1/t3-,4+,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQBTVSBACSUEH-ZXSAOVMCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)Br)C(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)Br)C(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrNNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223566 | |
Record name | Sodium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10223566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73335-78-1 | |
Record name | Sodium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073335781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10223566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium [2S-(2α,5α,6β)]-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.333 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.